molecular formula C26H31NO3 B1250539 Lavanduquinocin

Lavanduquinocin

Cat. No. B1250539
M. Wt: 405.5 g/mol
InChI Key: OKMZLNWBACAZGV-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lavanduquinocin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Neuroprotective Properties

Lavanduquinocin, a substance produced by Streptomyces viridochromogenes, has been identified as having neuroprotective properties. It protects neuronal hybridoma N18-RE-105 cells from L-glutamate toxicity, exhibiting significant neuroprotective activity with an EC50 value of 15.5 nm (Shin‐ya, Shimizu, Kunigami, Furihata, & Seto, 1995).

Biosynthetic Pathway Elucidation

The biosynthetic logic of Lavanduquinocin (LDQ), a potent neuroprotective carbazole alkaloid, was elucidated in a study. The research identified the genes required for generating the cyclolavandulyl moiety in LDQ, providing insights into the production and potential manipulation of such neuroprotective substances (Shen et al., 2023).

Synthesis Techniques

An efficient total synthesis technique for (±)-lavanduquinocin, a neuronal cell protecting alkaloid, was reported. This process involved an iron-mediated construction of the carbazole framework and a nickel-mediated coupling reaction, demonstrating a method for synthesizing this compound in a laboratory setting (Fröhner, Reddy, & Knölker, 2012).

Lipase-Catalyzed Asymmetric Synthesis

A study on the asymmetric synthesis of core carbazole structures related to lavanduquinocin utilized lipase catalysis. This method was applied for the enantioselective acetylation of racemic alcohols, contributing to the synthesis process of lavanduquinocin and related compounds (Choshi et al., 2007).

properties

Product Name

Lavanduquinocin

Molecular Formula

C26H31NO3

Molecular Weight

405.5 g/mol

IUPAC Name

1-[(2R)-2-hydroxypropyl]-2-methyl-6-[(2,4,4-trimethylcyclohexen-1-yl)methyl]-9H-carbazole-3,4-dione

InChI

InChI=1S/C26H31NO3/c1-14-13-26(4,5)9-8-18(14)11-17-6-7-21-20(12-17)22-23(27-21)19(10-15(2)28)16(3)24(29)25(22)30/h6-7,12,15,27-28H,8-11,13H2,1-5H3/t15-/m1/s1

InChI Key

OKMZLNWBACAZGV-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4C[C@@H](C)O)C

Canonical SMILES

CC1=C(CCC(C1)(C)C)CC2=CC3=C(C=C2)NC4=C3C(=O)C(=O)C(=C4CC(C)O)C

synonyms

lavanduquinocin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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